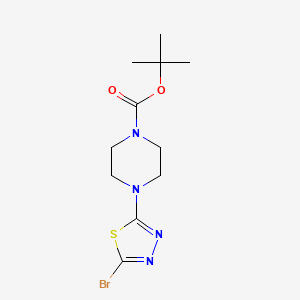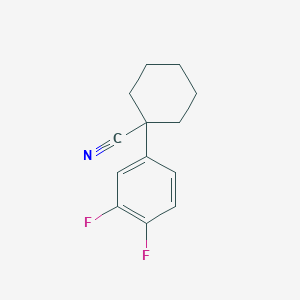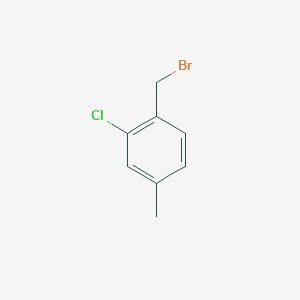
1-(Bromomethyl)-2-chloro-4-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated nitrobenzenes typically involves direct halogenation and nitration reactions . For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1- (2-Bromoethoxy)-4-nitrobenzene is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction .Molecular Structure Analysis
The molecular structure of compounds related to 1- (Bromomethyl)-2-chloro-4-methylbenzene can be significantly influenced by the substituents and the crystalline environment. For example, solvates of 1,2-bis (bromomethyl)-3,4,5,6-tetraphenylbenzene show different conformations and packing in the crystal lattice.Chemical Reactions Analysis
The chemical reactivity of bromo-nitrobenzene derivatives is highlighted in several studies. Electrochemical reductions of 1- (2-bromoethyl)-2-nitrobenzene lead to products like 1-nitro-2-vinylbenzene and 1H-indole . The electrochemical reduction of 1-bromo-4-nitrobenzene in ionic liquids shows the formation of arylzinc compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their molecular structure and the nature of their substituents. It has been observed to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit potent antimicrobial activity.Scientific Research Applications
Synthesis of Bromopyrene Derivatives
This compound serves as a crucial intermediate in the synthesis of bromopyrene derivatives. These derivatives are significant for their roles in synthetic chemistry, materials science, and environmental studies. The strategic functionalization of pyrene at non-K region and nodal positions is essential for expanding its utility, allowing for diverse functionalization strategies .
Block Copolymer Synthesis
The compound is used in the synthesis of block copolymers, particularly poly(styrene-b-methyl methacrylate). It acts as a bifunctional initiator in reversible addition-fragmentation chain transfer (RAFT) polymerization and free-radical polymerization (FRP) techniques. This application is critical for creating polymers with specific properties and functionalities .
Organic Synthesis
In organic synthesis, 1-(Bromomethyl)-2-chloro-4-methylbenzene is employed as an alkylating agent. It is particularly useful in the synthesis of cyclopropanes, heterocycles, and other organic compounds. Its role as an alkylating agent extends to peptide synthesis and the synthesis of amides.
Catalyst in Polymer Synthesis
The compound is also used as a catalyst in the synthesis of polymers. Its bromomethyl group can initiate polymerization reactions, leading to the formation of various polymeric structures. This is particularly important in the development of new materials with desired mechanical and chemical properties.
Photophysical Property Study
Due to its unique structure, 1-(Bromomethyl)-2-chloro-4-methylbenzene is studied for its photophysical properties. Researchers investigate how the compound’s electronic structure affects its behavior under light, which is crucial for applications in optoelectronics and photonics .
Environmental Research
Lastly, this compound is used in environmental research to study the behavior of brominated aromatic hydrocarbons. It helps in understanding the environmental impact and degradation processes of these compounds, which is vital for assessing ecological risks and developing remediation strategies .
Mechanism of Action
- The primary target of 1-(Bromomethyl)-2-chloro-4-methylbenzene is not well-documented in the literature. However, it is commonly used as a reagent for introducing benzyl groups in organic synthesis .
- The bromomethyl group in 1-(Bromomethyl)-2-chloro-4-methylbenzene can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles (such as amines or thiols) to form benzyl-substituted products .
- The addition of this methyl group results in a significant decrease in the rate of nucleophilic substitution reactions .
- The introduction of a benzyl group can modify the properties of other molecules in synthetic reactions. It can serve as a protecting group for alcohols or carboxylic acids, forming ethers or esters, respectively .
Target of Action
Mode of Action
Pharmacokinetics
- 1-(Bromomethyl)-2-chloro-4-methylbenzene is soluble in organic solvents like ethanol, ether, and benzene but poorly soluble in water . Information on its volume of distribution and protein binding is not available. Details regarding metabolism and elimination pathways are scarce.
Result of Action
Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-2-chloro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLVMLXVZWSOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868860-20-2 | |
| Record name | 1-(bromomethyl)-2-chloro-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate](/img/structure/B1444651.png)


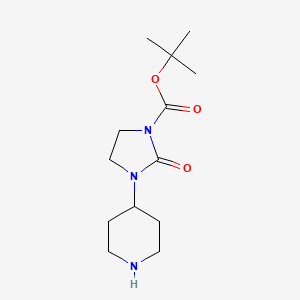
![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)
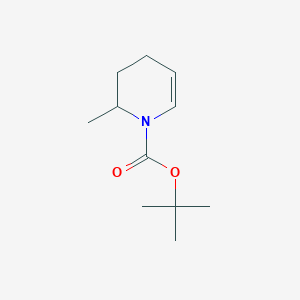

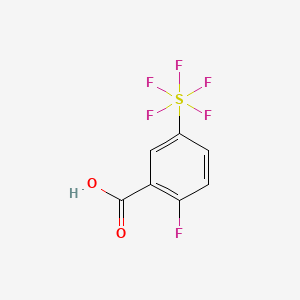

![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)
